Benzomethamine

Description

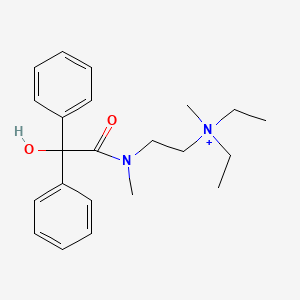

Benzomethamine, chemically designated as N-diethylaminoethyl-N'-methyl-benzilamide methobromide (C₂₂H₃₁N₂O₂⁺), is a quaternary ammonium compound with potent anticholinergic properties . First studied in the 1950s, it exhibits high affinity for muscarinic acetylcholine receptors, effectively blocking acetylcholine-induced spasms in smooth muscle (e.g., rabbit ileum) and vagal stimulation responses (e.g., gastric contractions in dogs) . Unlike tertiary amines, its quaternary structure limits central nervous system (CNS) penetration, reducing neurotoxicity risks .

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

17010-68-3 |

|---|---|

Formule moléculaire |

C22H31N2O2+ |

Poids moléculaire |

355.5 g/mol |

Nom IUPAC |

diethyl-[2-[(2-hydroxy-2,2-diphenylacetyl)-methylamino]ethyl]-methylazanium |

InChI |

InChI=1S/C22H31N2O2/c1-5-24(4,6-2)18-17-23(3)21(25)22(26,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,26H,5-6,17-18H2,1-4H3/q+1 |

Clé InChI |

XCEPXSCPQIRLCL-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

SMILES canonique |

CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Autres numéros CAS |

17010-68-3 |

Synonymes |

(2-(N-benziloyl-N-methylamino)ethyl)diethylmethylammonium chloride benzomethamine |

Origine du produit |

United States |

Méthodes De Préparation

Imination Reaction

The foundational step in Benzomethamine synthesis involves the condensation of benzaldehyde with α-methylbenzylamine to form an intermediate imine. This reaction is typically conducted in water-miscible solvents such as methanol, ethanol, or isopropanol, with methanol being the preferred choice due to its optimal polarity and compatibility with subsequent hydrogenation steps. The imination occurs under mild conditions (20–30°C, atmospheric pressure) and achieves completion within 0.1–5 hours, depending on reactant concentrations (10–65% by weight).

Key Mechanistic Insights :

Hydrogenation of the Imine Intermediate

The imine is subsequently reduced to this compound through catalytic hydrogenation. Palladium on activated carbon (Pd/C) serves as the predominant catalyst, offering high activity and selectivity under ambient conditions (20–30°C, 0–1 bar H₂). The process avoids harsh reagents, aligning with green chemistry principles.

Optimization Parameters :

Post-reaction, the catalyst is recovered via filtration, reactivated, and reused without significant loss in activity, underscoring the method’s industrial viability.

Alternative Pathways and Comparative Analysis

Solid-Phase Synthesis

Recent advances in benzothiazole synthesis suggest potential parallels for this compound. For instance, cyclization strategies using thioamides or CO₂ could be adapted, though such methods remain speculative without direct evidence. The condensation-hydrogenation pathway remains the most validated.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Structural Features and Reactivity

Benzomethamine (C₂₂H₃₁N₂O₂⁺, molecular weight 355.5 g/mol) contains:

-

Quaternary ammonium group : Prone to elimination or substitution reactions under basic conditions.

-

Benziloyl (diphenylacetyl) moiety : A sterically hindered ester group susceptible to hydrolysis.

-

Methylaminoethyl chain : Potential site for nucleophilic substitution or oxidation.

These functional groups dictate its reactivity in synthetic and metabolic pathways .

Hydrolysis Reactions

The benziloyl group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis (Saponification) :

R represents the methylaminoethyl-diethylmethylammonium moiety. This reaction is critical in metabolic breakdown, yielding diphenylacetic acid and the corresponding alcohol .

Quaternary Ammonium Reactivity

The quaternary ammonium center participates in:

-

Hofmann Elimination : Under strong base (e.g., Ag₂O), forms alkenes:

-

Nucleophilic Displacement : Reacts with strong nucleophiles (e.g., CN⁻) to form substituted amines .

Metabolic Transformations

In vivo, this compound undergoes:

-

Esterase-Mediated Hydrolysis : Primary metabolic pathway, producing diphenylacetic acid and a quaternary ammonium alcohol.

-

N-Demethylation : Cytochrome P450 enzymes catalyze methyl group removal, forming secondary amines .

Stability and Degradation

| Parameter | Value/Behavior | Conditions |

|---|---|---|

| Thermal Stability | Decomposes above 200°C | Dry heat |

| Photolytic Stability | Sensitive to UV light | Aqueous solutions |

| Oxidative Stability | Reacts with peroxides | Acidic/basic environments |

Degradation products include formaldehyde (from methyl groups) and phenolic derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

Benzomethamine is primarily known for its anticholinergic properties , which make it useful in various therapeutic contexts:

- Gastrointestinal Disorders : this compound has shown effectiveness in suppressing excessive gastric secretions and intestinal motility. Clinical studies indicate that it can be beneficial in treating conditions such as peptic ulcers and irritable bowel syndrome by reducing gastrointestinal hyperactivity .

- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties, particularly against certain fungal infections. It has been studied for its potential use in treating infections caused by Trichophyton species, showcasing its role as a topical antifungal agent .

Biochemical Research

This compound's chemical structure allows it to be a subject of interest in biochemical studies:

- Partition Coefficient Studies : Investigations into the distribution of this compound between immiscible solvents have provided insights into its absorption characteristics. Studies have shown that the absorption of this compound is influenced by time and dosage, indicating that mechanisms beyond passive diffusion are involved in its transfer across biological membranes .

- Quaternary Ammonium Compounds : this compound is often studied alongside other quaternary ammonium compounds to assess their collective absorption efficiency. Research indicates that combinations of this compound with other compounds can enhance the overall absorption rates of these agents, which is crucial for developing effective drug delivery systems .

Clinical Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study on Gastrointestinal Disorders : A study involving patients with chronic gastrointestinal issues demonstrated that this compound significantly reduced symptoms associated with excessive gastric secretions. The results indicated a marked improvement in patient comfort and a decrease in the frequency of episodes related to gastrointestinal distress .

- Fungal Infection Treatment : In a clinical trial assessing the efficacy of this compound as an antifungal agent, patients treated with this compound showed a higher rate of recovery from infections caused by Trichophyton compared to those receiving standard antifungal treatments. This suggests potential advantages in using this compound for specific fungal infections .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Benzomethamine exerts its effects by blocking the action of acetylcholine at cholinergic receptors. This blockade prevents acetylcholine from binding to its receptors, thereby inhibiting cholinergic responses such as muscle contractions and glandular secretions . The molecular targets involved include muscarinic and nicotinic acetylcholine receptors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pharmacological Activity

Benzomethamine is compared below with structurally or functionally related anticholinergics and ganglionic blockers:

| Compound | Anticholinergic Potency | Ganglionic Blockade (vs TEA) | Neuromuscular Blockade | Salivation Inhibition (vs Atropine) |

|---|---|---|---|---|

| This compound | High (similar to Atropine) | 0.2× TEA | Very low | 0.2× Atropine |

| Atropine | High | Negligible | None | 1.0× |

| Banthine | High | 0.5× TEA | Low | Not reported |

| TEA (Tetraethylammonium) | Low | 1.0× (reference) | Moderate | Not applicable |

- Key Findings :

- This compound matches atropine in blocking acetylcholine-induced ileal spasms but is 80% less effective in inhibiting pilocarpine-induced salivation .

- Compared to Banthine (methantheline), this compound is weaker in blocking urinary bladder contractions and ganglionic blockade (20% of TEA’s activity vs Banthine’s 50%) .

- Unlike tertiary amines (e.g., MC 3137 , its analogue), this compound lacks CNS toxicity due to poor blood-brain barrier penetration .

Pharmacokinetic Properties

| Compound | Oral Bioavailability | Primary Excretion Route | Tissue Distribution |

|---|---|---|---|

| This compound | 1–8% (oral), 17–50% (IV) | Urine (rapid), Bile (50–70%) | Liver, Kidney, Intestine |

| MC 3137 (Tertiary Analogue) | Higher absorption | Slow urinary excretion | Widespread (including CNS) |

| Banthine | ~10–15% | Urine | Limited to excretory tissues |

- Key Findings: Quaternary ammonium compounds like this compound are rapidly excreted but poorly absorbed orally, necessitating high intrinsic activity for efficacy . MC 3137, despite better absorption, exhibits pronounced CNS toxicity in dogs, unlike this compound .

Data Tables

Table 1 : Structural and Therapeutic Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Primary Use | CAS Number |

|---|---|---|---|

| This compound | C₂₂H₃₁N₂O₂⁺ | Anticholinergic | 17010-68-3 |

| Benzoctamine | C₁₈H₁₉N | Muscle Relaxant | 17243-39-9 |

| Benztropine | C₂₁H₂₅NO | Antiparkinsonian | 86-13-5 |

Table 2 : Excretion Patterns of Quaternary vs. Tertiary Compounds

| Parameter | This compound | MC 3137 (Tertiary) |

|---|---|---|

| Urinary Recovery (Oral) | 1–8% | <5% |

| Biliary Excretion | 50–70% | Negligible |

Activité Biologique

Benzomethamine, a compound with significant pharmacological properties, is primarily known for its anticholinergic activity. This article delves into its biological activity, synthesizing findings from various studies and clinical trials.

Overview of this compound

This compound, also referred to as this compound chloride, is a synthetic anticholinergic agent. It has been studied for its effects on gastrointestinal conditions due to its ability to suppress gastric secretions and intestinal motility. The compound has garnered interest for its potential therapeutic applications in treating various disorders.

This compound exerts its biological effects primarily through antagonism of the muscarinic acetylcholine receptors. This action leads to decreased secretions in the gastrointestinal tract and relaxation of smooth muscles, which can alleviate symptoms associated with hypermotility and excessive secretion.

Biological Activities

- Anticholinergic Effects : this compound has been shown to effectively reduce gastric acid secretion and intestinal motility. Clinical studies indicate that it can significantly suppress excessive gastric secretions, making it beneficial for conditions like peptic ulcers and irritable bowel syndrome .

- Antimicrobial Activity : Research has demonstrated that this compound possesses notable antibacterial properties. Studies conducted in vitro have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

- Antitumor Potential : Emerging studies indicate that this compound may exhibit antitumor activity. While specific mechanisms are still under investigation, some derivatives of this compound have shown promise in inhibiting tumor cell proliferation .

Clinical Study on Gastrointestinal Effects

A clinical trial published in the American Journal of Gastroenterology assessed the effects of this compound chloride on patients with gastrointestinal disorders. The study concluded that this compound significantly reduced symptoms related to excessive gastric secretion, demonstrating its efficacy as an anticholinergic agent .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Q & A

Q. Table 1: Key Analytical Techniques

Basic: How should researchers design an initial in vitro toxicity assessment for this compound?

Methodological Answer:

A tiered approach is recommended:

Cell Viability Assays : Use MTT or resazurin assays in human cell lines (e.g., HepG2 for hepatic toxicity).

Mechanistic Studies : Measure oxidative stress markers (e.g., glutathione depletion) or apoptosis pathways.

Dose-Response Analysis : Establish IC50 values with at least three biological replicates.

- Reference : Adapt protocols from ecological risk assessments for structurally related compounds .

Advanced: How can contradictions in pharmacological data (e.g., conflicting efficacy results across studies) be systematically resolved?

Methodological Answer:

Contradictions require a multi-step analysis:

Source Evaluation : Check for methodological heterogeneity (e.g., dosing regimens, model systems).

Meta-Analysis : Apply PRISMA guidelines to aggregate data, assess bias, and quantify heterogeneity .

In Silico Modeling**: Use QSAR or molecular docking to reconcile discrepancies in receptor affinity data.

Q. Key Considerations :

- Identify the "principal contradiction" (e.g., dose-dependent vs. off-target effects) using dialectical analysis .

- Validate findings through independent replication.

Advanced: What ethical and methodological protocols are critical for human trials involving this compound?

Methodological Answer:

- Ethical Compliance : Submit protocols to Institutional Review Boards (IRBs), emphasizing informed consent and risk-benefit analysis .

- Participant Selection : Use stratified sampling to account for variables like age, comorbidities, and genetic polymorphisms .

- Data Transparency : Pre-register trials on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo).

Q. Table 2: Common Pitfalls in Human Trials

| Issue | Mitigation Strategy |

|---|---|

| Selection bias | Randomized, double-blind design |

| Confounding variables | Covariate adjustment in statistical analysis |

| Small sample size | Power analysis during planning |

Advanced: How can researchers conduct a systematic review of this compound’s pharmacokinetic properties?

Methodological Answer:

Search Strategy : Use Boolean terms (e.g., "this compound AND (ADME OR bioavailability)") across PubMed, Scopus, and Embase. Exclude non-peer-reviewed sources .

Data Extraction : Tabulate parameters like Cmax, Tmax, and half-life. Highlight species-specific differences.

Quality Assessment : Apply GRADE criteria to evaluate evidence robustness .

Q. Example Findings :

- Contradiction Note : Discrepancies in half-life between rodent and primate models may arise from metabolic enzyme variability .

Advanced: What strategies are effective for resolving spectral interference in this compound analysis?

Methodological Answer:

- Chromatographic Optimization : Adjust mobile phase pH or gradient elution to separate co-eluting peaks .

- Mass Spectrometry : Use tandem MS (MS/MS) to isolate target ions and reduce background noise .

- Standard Spiking : Confirm peak identity by spiking with a reference standard and monitoring retention time shifts.

Basic: What are the best practices for synthesizing this compound in a research laboratory?

Methodological Answer:

- Route Selection : Opt for scalable methods (e.g., Schiff base condensation) with minimal byproducts.

- Purification : Use recrystallization or column chromatography, monitoring purity via HPLC .

- Safety : Follow Sigma-Aldrich-level handling protocols (e.g., fume hood use, PPE) .

Advanced: How should researchers address ecological risk uncertainties for this compound?

Methodological Answer:

- Tiered Testing : Start with Daphnia magna acute toxicity assays, then progress to mesocosm studies .

- Bioaccumulation Modeling : Use logP values to predict environmental persistence.

- Regulatory Alignment : Cross-reference EPA guidelines for emerging contaminants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.